molecular formula C20H12F2N2OS B2701457 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide CAS No. 328118-30-5

3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide

Katalognummer B2701457
CAS-Nummer: 328118-30-5
Molekulargewicht: 366.39
InChI-Schlüssel: HUTJDNKQNPCLFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide, also known as DNTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-containing molecules, which have been shown to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play important roles in various physiological processes and have been implicated in the development of several diseases, including cancer, Alzheimer's disease, and glaucoma.

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is believed to involve the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. The exact binding mode of 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide to its target enzymes is still being investigated, but it is thought to involve interactions with key amino acid residues in the active site.
Biochemical and Physiological Effects
The inhibition of HDACs by 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide has been shown to result in the accumulation of acetylated histones, leading to changes in gene expression patterns. This has potential implications for the treatment of cancer, as aberrant gene expression is a hallmark of many cancers. Inhibition of CAs by 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide has been shown to result in a decrease in intraocular pressure, making it a potential treatment for glaucoma.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a useful tool for studying the biological functions of these enzymes and their potential roles in disease. However, one limitation of using 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Zukünftige Richtungen

There are several potential future directions for research involving 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of HDACs and CAs based on the structure of 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide. Another area of interest is the investigation of the potential applications of 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide in the treatment of other diseases, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to elucidate the exact binding mode of 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide to its target enzymes and to investigate its potential off-target effects.

Synthesemethoden

The synthesis of 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide involves the reaction of 4-naphthalen-1-yl-1,3-thiazol-2-amine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of 3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide as a white solid. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Eigenschaften

IUPAC Name

3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2OS/c21-16-9-8-13(10-17(16)22)19(25)24-20-23-18(11-26-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTJDNKQNPCLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.